2,5-Dimethylene-3,6-diketopiperazine

Vue d'ensemble

Description

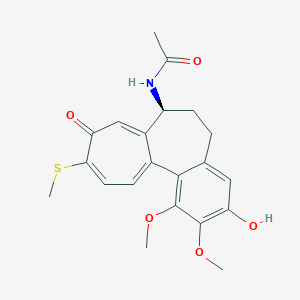

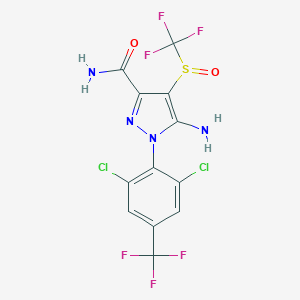

2,5-Dimethylene-3,6-diketopiperazine is a chemical compound with the molecular formula C6H6N2O2 . It is also known as 3,6-Methylene-2,5-piperazinedione . This compound is a piperazine derivative and presents as a colorless solid .

Synthesis Analysis

The synthesis of 2,5-Dimethylene-3,6-diketopiperazine has been reported in several studies . For instance, one study reported the synthesis of tryptophan-containing 2,5-diketopiperazines via a sequential C–H activation strategy . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd (II)-catalyzed β-methyl C (sp3)–H monoarylation .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylene-3,6-diketopiperazine is characterized by its molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis

2,5-Dimethylene-3,6-diketopiperazine is involved in various chemical reactions. For example, it acts as a proton donor and facilitates the formation of hydrogen bonds within molecular components . This process can induce structural modifications in the molecule, potentially influencing its biological activity .Physical And Chemical Properties Analysis

2,5-Dimethylene-3,6-diketopiperazine is a colorless solid . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Applications De Recherche Scientifique

Application in Antiviral Research

Specific Scientific Field

This application falls under the field of Antiviral Research .

Summary of the Application

2,5-Diketopiperazine derivatives, specifically those with benzylidene and alkylidene substituents at 3 and 6 positions, have been considered for their antiviral activities . These derivatives were evaluated for their antiviral activities against the influenza virus .

Methods of Application or Experimental Procedures

The novel N-substituted 2,5-Diketopiperazine derivatives were prepared and their antiviral activities against the influenza virus were evaluated by monitoring viral propagation in embryonated chicken eggs .

Results or Outcomes

It was found that certain 2,5-Diketopiperazine derivatives exhibited negative results in influenza virus propagation at a concentration of 25 µg/mL . A molecular docking study revealed that these derivatives bound in the 430-cavity of neuraminidase from the H5N2 avian influenza virus .

Application in Anticancer Research

Specific Scientific Field

This application falls under the field of Anticancer Research .

Summary of the Application

Novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives were designed and synthesized as anticancer agents against the A549 and Hela cell lines .

Methods of Application or Experimental Procedures

Based on marine natural products piperafizine B, XR334, and a previously reported compound 4m, fourteen novel 3,6-diunsaturated 2,5-DKP derivatives were designed and synthesized .

Results or Outcomes

The MTT assay results showed that certain derivatives had moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM . Among them, compound 11 displayed good inhibitory activities toward both A549 (IC50 = 1.2 μM) and Hela (IC50 = 0.7 μM) cancer cells .

Application in Marine Organisms

Specific Scientific Field

This application falls under the field of Marine Biology .

Summary of the Application

2,5-Diketopiperazines (2,5-DKPs) are an important category of structurally diverse cyclic dipeptides with prominent biological properties. These 2,5-DKPs have been obtained from a variety of natural resources, including marine organisms .

Methods of Application or Experimental Procedures

The 2,5-DKPs are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals .

Results or Outcomes

More than 200 2,5-DKPs have been isolated from a diverse range of marine organisms, particularly marine microorganisms. Some of these 2,5-DKPs exhibited various bioactivities, such as cytotoxicity on cancer cell lines, anti-microbial and anti-inflammatory properties .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

Diketopiperazines (DKPs), including 2,5-Diketopiperazines, are the smallest known class of cyclic peptide . They have multiple sites for the structural elaboration of diverse functional groups with defined stereochemistry .

Methods of Application or Experimental Procedures

These molecules are synthesized by a wide range of organisms, including bacteria, fungi, more complex marine microorganisms, and even mammals .

Results or Outcomes

These characteristics not only enable them to show a broad range of biological activities , but also allow the development of the drug-like physicochemical properties . The structures, reactions, medicinal chemical properties and potential therapeutic applications of 2,5-DKPs, particularly those with interesting biological activities have previously been reviewed .

Application in Food and Beverage Industry

Specific Scientific Field

This application falls under the field of Food Science and Technology .

Summary of the Application

2,5-Diketopiperazines (2,5-DKPs) are often produced as degradation products of polypeptides, especially in processed foods and beverages .

Results or Outcomes

These small, conformationally rigid, chiral templates have multiple sites in 2,5-DKPs for the structural elaboration of diverse functional groups with defined stereochemistry . These characteristics not only enable them to show a broad range of biological activities , but also allow the development of the drug-like physicochemical properties .

Application in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

2,5-Diketopiperazine (DKP) is a cyclic peptide composed of two amino acids and has been recently reported to exhibit various biological activities . DKPs have been synthesized using various methods .

Methods of Application or Experimental Procedures

In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . Although enzymatic synthesis can overcome these problems, there has been no example of a general-purpose synthesis of DKPs with high titers .

Results or Outcomes

A chemoenzymatic method that can synthesize DKPs in a general-purpose manner with high efficiency under mild conditions has been proposed . This method enabled the synthesis of more than 128 types of DKPs without racemization .

Orientations Futures

While the future directions for 2,5-Dimethylene-3,6-diketopiperazine are not explicitly mentioned in the retrieved sources, 2,5-diketopiperazines are an important category of structurally diverse cyclic dipeptides with prominent biological properties . These compounds have been obtained from a variety of natural resources, including marine organisms . Their intriguing structural features and divergent activities have stimulated tremendous efforts towards their efficient synthesis . Therefore, it can be inferred that future research may focus on exploring the biological activities of 2,5-Dimethylene-3,6-diketopiperazine and its potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

3,6-dimethylidenepiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPHICLKVWLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=O)NC(=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166776 | |

| Record name | NSC 278175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylene-3,6-diketopiperazine | |

CAS RN |

15996-22-2 | |

| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC278175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 278175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)